molecular formula C16H19NO2 B13902835 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde

2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde

Cat. No.: B13902835
M. Wt: 257.33 g/mol
InChI Key: JLIWYYDFIHHUFW-UHFFFAOYSA-N
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Description

2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde typically involves the reaction of 4-tert-butylbenzaldehyde with appropriate reagents to form the oxazole ring. One common method involves the use of a cyclization reaction where the aldehyde group reacts with an amine and a carboxylic acid derivative under acidic conditions to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions often use reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid.

    Reduction: Formation of 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]ethanol.

    Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Scientific Research Applications

2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
  • 2-(4-tert-Butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
  • 2-[[(4-tert-butylphenyl)-oxomethyl]amino]-4,5-dichlorobenzoic acid

Uniqueness

2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde is unique due to its specific structural features, such as the presence of both a tert-butylphenyl group and an oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

2-[2-(4-tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde

InChI

InChI=1S/C16H19NO2/c1-11-14(9-10-18)17-15(19-11)12-5-7-13(8-6-12)16(2,3)4/h5-8,10H,9H2,1-4H3

InChI Key

JLIWYYDFIHHUFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(C)(C)C)CC=O

Origin of Product

United States

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